N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine
Overview
Description
“N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine” is also known as Desmethyl Promethazine Hydrochloride . It is a pharmaceutical analytical impurity and is related to Promethazine Hydrochloride .
Molecular Structure Analysis
The molecular formula of the compound is C16H18N2S.HCl . The accurate mass is 306.0957 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.85 . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not provided in the available resources .Scientific Research Applications
Electrochemical Applications
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine has been studied for its potential as an electron donor in various electrochemical applications. The compound’s phenothiazine core is known for its ability to participate in electron/charge transfer phenomena, which is crucial for materials used in dye-sensitized solar cells (DSSC) and other photovoltaic devices .
Photovoltaic Materials
Due to its electron donor-acceptor (D-A) properties, this compound is also applicable in the field of photovoltaics. It can be used to create organic D-A molecules that serve as cost-effective and environmentally friendly alternatives to metal-based D-A complexes commonly used in solar energy harvesting .
Alzheimer’s Disease Imaging
A novel [11C]Promethazine PET probe, derived from N-Desmethylpromethazine, has been designed for imaging Aβ plaques in Alzheimer’s disease. This application demonstrates the compound’s potential in developing diagnostic tools for neurodegenerative diseases .
Phenothiazine Metabolite Analysis
N-Desmethylpromethazine is a key metabolite of promethazine, and its analysis is crucial in pharmacokinetics and toxicology studies. Techniques like thin-layer chromatography and UV-spectrophotometry are used to analyze this compound and its metabolites in biological fluids, aiding in the understanding of drug metabolism and disposition .
Forensic Chemistry
As a metabolite of promethazine, N-Desmethylpromethazine is significant in forensic chemistry. It serves as an analytical reference standard for identifying the presence of promethazine in biological samples, which is important in cases of drug abuse or poisoning .
properties
IUPAC Name |
N-methyl-1-phenothiazin-10-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOZCCILCJIHOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958743 | |
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |
CAS RN |
37707-23-6 | |
Record name | N,α-Dimethyl-10H-phenothiazine-10-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37707-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Desmethylpromethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037707236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90958743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DEMETHYLPROMETHAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/906QAW7T4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-Desmethylpromethazine in the context of promethazine metabolism?
A1: N-Desmethylpromethazine is a key metabolite of promethazine, formed through N-demethylation. The study highlights that the extent of N-Desmethylpromethazine elimination varies among individuals and is linked to their metabolic phenotype. Individuals categorized as poor metabolizers showed little to no elimination of N-Desmethylpromethazine, which correlated with the severity of their condition []. This suggests that N-Desmethylpromethazine levels could potentially serve as a marker for promethazine metabolism efficiency in patients.
Q2: How does the study contribute to personalized medicine approaches in the context of promethazine treatment?
A2: The research emphasizes the importance of understanding individual metabolic phenotypes for drugs like promethazine []. By classifying individuals as poor, intermediate, or extensive metabolizers based on their N-Desmethylpromethazine levels, the study provides insights into how individuals might respond differently to promethazine. This knowledge can contribute to personalized medicine by guiding dosage adjustments and treatment strategies based on individual metabolic profiles.
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